molecular formula C25H33ClN2O3 B3809141 N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide

N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide

Cat. No.: B3809141
M. Wt: 445.0 g/mol
InChI Key: QHWGZXRMEGYFMD-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . It also has methoxy and chlorobenzyl groups attached, which can have various effects on the compound’s overall properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl groups, and the attachment of the methoxy and chloro groups . The exact methods would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule . The methoxy and chlorobenzyl groups would also influence the molecule’s shape and electronic distribution .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl groups could potentially be modified through reactions like halogenation or oxidation . The compound could also participate in reactions involving the piperidine ring or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzyl groups could affect its solubility, while the piperidine ring could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with certain biological targets in the body. The piperidine ring is a common feature in many drugs and can interact with a variety of biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used or stored. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve further exploration of its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the investigation of its behavior under different conditions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-30-18-22-14-20(9-11-24(22)31-2)17-28-13-5-6-19(16-28)10-12-25(29)27-15-21-7-3-4-8-23(21)26/h3-4,7-9,11,14,19H,5-6,10,12-13,15-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGZXRMEGYFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide
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N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide

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